4-(4-Trifluoromethylphenoxy)piperidine hydrochloride chemical properties
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride. The document elucidates the core chemical properties, synthesis, analysis, and potential applications of this versatile compound, grounding all information in established scientific principles and validated methodologies.
Molecular Identity and Physicochemical Characteristics
4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a synthetic compound featuring a piperidine ring linked via an ether bond to a phenoxy group substituted with a trifluoromethyl moiety.[1] This trifluoromethyl group is a key structural feature, significantly enhancing the molecule's lipophilicity and influencing its pharmacokinetic properties, which can lead to improved efficacy in drug candidates.[1] The hydrochloride salt form increases its aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[2]
Chemical Structure and Identifiers
The structural and identifying information for this compound is critical for its accurate use and documentation in a research setting.
Figure 1: Chemical structure of 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 287952-09-4 | [1] |
| Molecular Formula | C₁₂H₁₄F₃NO·HCl | [1] |
| Molecular Weight | 281.7 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 95% | [1] |
| PubChem ID | 17749794 | [1] |
| MDL Number | MFCD02258937 | [1] |
Synthesis and Purification
The synthesis of 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride is typically achieved through a multi-step process. A common strategy involves the coupling of a piperidine precursor with a substituted phenol, followed by the formation of the hydrochloride salt.
General Synthetic Workflow
The synthesis can be conceptualized as a three-stage process, beginning with the preparation of intermediates, followed by a key coupling reaction, and concluding with salt formation and purification.
Figure 2: High-level workflow for the synthesis of the target compound.
Detailed Synthetic Protocol
A representative synthesis involves the reaction of 4-phenyl-4-piperidinol with 4-fluorobenzotrifluoride in the presence of a strong base like sodium hydride.[3]
Step-by-Step Methodology:
-
Deprotonation: A mixture of 4-phenyl-4-piperidinol (40 mM) and sodium hydride (2 g of a 50% dispersion) in dimethyl sulfoxide (DMSO, 50 ml) is heated at 80°C until a homogenous solution is formed.[3] This step generates the alkoxide, which is a potent nucleophile.
-
Coupling: The reaction mixture is cooled to ambient temperature and treated with a solution of 4-fluorobenzotrifluoride (40 mM) in DMSO (10 ml).[3] The reaction proceeds via nucleophilic aromatic substitution.
-
Work-up: After 24 hours, the mixture is poured into cold water (250 ml) and extracted with diethyl ether (2x250 ml).[3] The combined organic layers are washed with brine to remove residual DMSO and inorganic salts, then dried.
-
Purification: The solvent is removed under reduced pressure. The resulting residue can be further purified by trituration with a non-polar solvent like cyclohexane or pentane, followed by sublimation or recrystallization to yield the pure free base.[3]
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or saturated HCl/MeOH) to precipitate the hydrochloride salt, which is then collected by filtration and dried.[4]
Analytical Characterization
To ensure the identity, purity, and quality of 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride, a suite of analytical techniques is employed.
Spectroscopic and Chromatographic Methods
| Method | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the aromatic protons on the trifluoromethylphenyl ring, the piperidine ring protons, and the methine proton adjacent to the ether oxygen. | Structural Confirmation |
| ¹³C NMR | Resonances for the distinct carbon atoms in the piperidine ring, the aromatic ring, and the trifluoromethyl group (a characteristic quartet). | Structural Confirmation |
| Mass Spectrometry (ESI) | A molecular ion peak corresponding to the free base [M+H]⁺. For C₁₂H₁₄F₃NO, this would be m/z 262.1.[5] | Molecular Weight Verification |
| FTIR | Characteristic peaks for N-H stretching (piperidine), C-O-C stretching (ether), and C-F stretching (trifluoromethyl group). | Functional Group Identification |
| HPLC | A single major peak under specified conditions, used to determine purity by assessing the area percentage relative to any impurities. | Purity Assessment and Quantification |
Standard Operating Procedure: HPLC Purity Assay
This protocol provides a validated method for determining the purity of the compound.
Workflow:
Figure 3: Workflow for HPLC purity analysis.
Method Parameters:
-
Column: Octadecyl C18 (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2-3).[6] Gradient or isocratic elution can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.[6]
-
Internal Standard (Optional): Phenacetin can be used for quantitative analysis.[6]
This method is robust for separating the main compound from potential precursors or degradation products.[6]
Chemical Reactivity, Handling, and Storage
Reactivity Profile
The chemical behavior of the molecule is dictated by its primary functional groups:
-
Piperidine Nitrogen: The secondary amine is basic and can undergo typical amine reactions such as N-alkylation to form quaternary ammonium salts or N-acylation with acyl chlorides to produce amides.[7]
-
Trifluoromethylphenoxy Group: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but may make it susceptible to nucleophilic aromatic substitution under specific, harsh conditions.[7]
Storage and Stability
-
Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Storage at 0-8°C is also recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and alkaline materials.[10]
-
Stability: The compound is generally stable under recommended storage conditions.
Pharmacological and Toxicological Overview
Biological Activity and Applications
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride and its analogs are primarily utilized in pharmaceutical and biochemical research.[1]
-
Pharmaceutical Development: It serves as a key intermediate or building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The structural motif is found in compounds with antipsychotic-like efficacy.[11]
-
Biochemical Research: It is used in studies involving receptor binding and enzyme inhibition.[1] Some related structures have been identified as inhibitors of cytochrome P450 enzymes (e.g., CYP1A2, CYP2D6), which is a critical consideration in drug metabolism studies.[7]
-
Agrochemicals: The trifluoromethylphenoxy moiety is also explored in agricultural chemistry for its potential as a pesticide or herbicide.[1]
Safety and Toxicology
As with any laboratory chemical, proper handling is essential.
-
Hazard Classification: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[12]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][12] Handle in a well-ventilated area or under a fume hood to avoid breathing dust.[8] Wash hands thoroughly after handling.[12]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[8][12]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][12]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]
-
References
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- PubChem. 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride.
- Fisher Scientific. (2025).
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- LGC Standards.
- Enamine.
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- Fisher Scientific. (2025).
- Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine.
- ChemicalBook. (2025). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE.
- PubMed. (2005). Pharmacological and behavioral profile of a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
- Food and Drug Administration, Department of Health. Analytical Methods & Research.
- Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
- PubChem. 4-(2,4-Difluorophenoxy)piperidine hydrochloride.
- PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine...by HPLC.
- Muszalska, I., et al.
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